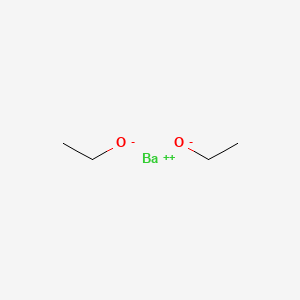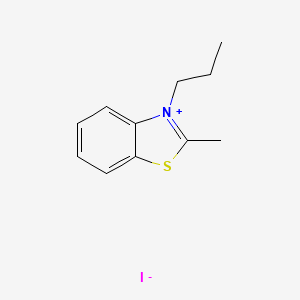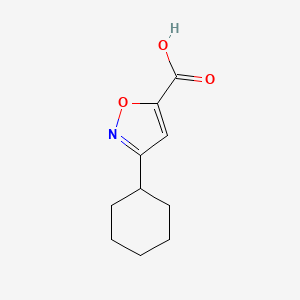![molecular formula C16H12 B1599389 Dibenzo[a,e]cyclooctene CAS No. 262-89-5](/img/structure/B1599389.png)
Dibenzo[a,e]cyclooctene
Vue d'ensemble
Description
Dibenzo[a,e]cyclooctene is a chemical compound with the formula C16H12 . Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry .
Molecular Structure Analysis
The molecular structure of Dibenzo[a,e]cyclooctene has been analyzed using various techniques such as X-ray crystallography and dynamic NMR . The conformational analysis reproduces well the experimental results (minima and transition states) . The GIAO calculated 1H and 13C chemical shifts proved useful in solving some stereochemical questions .Chemical Reactions Analysis
Upon oxidation to the radical cation, the eight-membered ring in dibenzo[a,e]cyclooctene seems to retain its tub-shaped geometry . This suggests that Dibenzo[a,e]cyclooctene may undergo oxidation reactions, although the specific details of these reactions are not provided in the search results.Physical And Chemical Properties Analysis
Dibenzo[a,e]cyclooctene has a molecular weight of 204.2665 . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Mass Spectrometry Analysis
Dibenzo[a,e]cyclooctene’s mass spectrum is crucial for identifying its structure and purity in research settings. The mass spectrum can reveal the molecular weight and fragmentation pattern, which are essential for confirming the compound’s identity .
Synthesis of Bidentate Ligands
This compound serves as a precursor for synthesizing bidentate ligands used in catalysis. These ligands can enhance the stability and activity of catalysts due to their strong Lewis acidity, which is beneficial for polymerization reactions .
Organic Synthesis of Complex Molecules
Researchers utilize Dibenzo[a,e]cyclooctene in the organic synthesis of complex molecules. Its structure is pivotal in constructing polycyclic compounds, which are often found in pharmaceuticals and agrochemicals .
Material Science
In material science, Dibenzo[a,e]cyclooctene is used to develop new materials with unique properties. Its incorporation into polymers can lead to materials with enhanced thermal stability and specific electronic characteristics .
Pharmaceutical Research
The compound’s derivatives are explored for their potential therapeutic effects. Its structural framework is being studied for the development of new drugs with specific pharmacological activities .
Chemical Education
Dibenzo[a,e]cyclooctene is also used as a teaching tool in chemical education to demonstrate the principles of aromaticity and the synthesis of cyclic compounds .
Analytical Chemistry
In analytical chemistry, Dibenzo[a,e]cyclooctene can be used as a standard for calibrating instruments and validating analytical methods due to its well-defined structure and properties .
Environmental Chemistry
The study of Dibenzo[a,e]cyclooctene’s reactivity and degradation can provide insights into the environmental fate of similar organic compounds. This is important for assessing the environmental impact and designing eco-friendly synthetic routes .
Safety and Hazards
Mécanisme D'action
Target of Action
Dibenzo[a,e]cyclooctene, henceforth designated as dbcot, primarily targets transition metal catalysts . It is used to prepare analogs of cod-complexes of transition metals . Dbcot is found to bind more tightly and is more electron-withdrawing than cod in complexes of low-valent transition metal ions .
Mode of Action
This interaction is based on the finding that dbcot is bound more tightly and is more electron withdrawing than cod in complexes of low-valent transition metal ions .
Biochemical Pathways
Dbcot affects the polymerization of phenylacetylenes with Rh-cod as well as Rh-dbcot-complexes as catalysts . Dbcot-complexes, such as 21a, display higher stability and activity than cod-complexes due to stronger Lewis acidity caused by the high p-acidity of dbcot .
Pharmacokinetics
It’s known that dbcot has a molecular weight of 2042665 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
Upon oxidation to the radical cation, the eight-membered ring in dbcot seems to retain its tub-shaped geometry . This suggests that dbcot may have a significant impact on the molecular and cellular level, particularly in reactions involving transition metal catalysts .
Action Environment
The action, efficacy, and stability of dbcot can be influenced by environmental factors. For instance, dbcot-complexes have been found to display higher stability and activity in water, making water polymerization under aerobic conditions feasible . .
Propriétés
IUPAC Name |
(2Z,10Z)-tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H/b10-9-,12-11-,13-9?,14-11?,15-10?,16-12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWCQNHAMVTJY-RKUAQPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C/2C(=C1)/C=C\C3=CC=CC=C3/C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of Dibenzo[a,e]cyclooctene?
A1: Dibenzo[a,e]cyclooctene consists of a central eight-membered ring fused with two benzene rings. This structure can exist in various conformations, with the eight-membered ring adopting tub-shaped or planar geometries depending on the substituents and electronic state.
Q2: How does the structure of Dibenzo[a,e]cyclooctene change upon oxidation or reduction?
A2: While the neutral Dibenzo[a,e]cyclooctene molecule often exists in a tub-shaped conformation, its radical anion tends to flatten, becoming more planar. [] This is similar to the behavior observed in cyclooctatetraene. Conversely, oxidation to the radical cation seems to preserve the tub-shaped geometry of the eight-membered ring. []
Q3: Are there spectroscopic techniques that can provide information about the structure of Dibenzo[a,e]cyclooctene derivatives?
A3: Yes, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for characterizing these compounds. For instance, the chirality of 5,6-Didehydro-11,12-dihydro-dibenzo[a,e]cyclooctene, a strained cycloalkyne, has been confirmed through the AA'BB' pattern observed in its 1H NMR spectrum. []
Q4: What are some synthetic routes to access Dibenzo[a,e]cyclooctene derivatives?
A4: A variety of methods have been developed, including:
- Dimerization of Benzocyclobutenones: This approach uses a simple base to induce the dimerization of benzocyclobutenones, leading to the formation of dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones. Temperature control is critical for this reaction. []
- Selenium Dioxide Oxidation: Dibenzo[a,e]cyclooctene-5,6-dione can be synthesized through the selenium dioxide oxidation of dibenzo[a,e]cycloocten-5(6H)-one. []
- Cascade Synthesis from Dienediynes: A facile cascade synthesis utilizes (Z,Z)-1-aryl-3,5-octadiene-1,7-diynes as starting materials, which undergo a series of transformations to yield 5,6-diaryldibenzo[a,e]cyclooctenes. []
Q5: Can Dibenzo[a,e]cyclooctene derivatives undergo transannular reactions?
A5: Yes, studies have demonstrated that 5-azido- and 5-nitronodibenzo[a,e]cyclooctenes readily participate in transannular cyclization and cycloaddition reactions. These reactions are even more favorable compared to the corresponding dibenzo[a,d]cycloheptenes due to the formation of less strained transition states. []
Q6: What are some notable applications of Dibenzo[a,e]cyclooctene derivatives?
A6: These compounds have shown promise in various fields:
- Ligands in Asymmetric Catalysis: Chiral Dibenzo[a,e]cyclooctenes serve as effective ligands for transition metals like rhodium and iridium. These complexes catalyze reactions like the enantioselective 1,2-addition of phenylboronic acid to α,β-unsaturated ketones and the hydrogenation of dimethylitaconate. []
- Antiestrogenic Activity: Tricyclic triarylethylenes incorporating the Dibenzo[a,e]cyclooctene scaffold have been investigated for their antiestrogenic properties. These compounds exhibit binding affinity for the estrogen receptor and display antifertility activity in rats. []
Q7: How does the structure of Dibenzo[a,e]cyclooctene derivatives influence their activity as ligands in catalysis?
A7: The presence of bulky substituents on the Dibenzo[a,e]cyclooctene framework can enhance the stability and robustness of their metal complexes. For example, incorporating phenyl substituents leads to highly stable rhodium and iridium diene complexes. []
Q8: Are there any safety considerations regarding Dibenzo[a,e]cyclooctene and its derivatives?
A8: While specific safety data may vary depending on the substituents, a multigram synthesis of Dibenzo[a,e]cyclooctene itself highlighted the importance of safety precautions. The formation of the compound was found to be exothermic, necessitating careful temperature control and waste disposal procedures. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



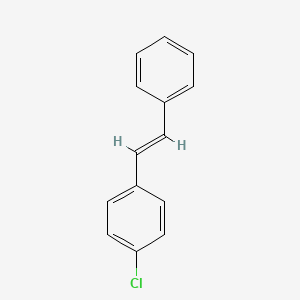
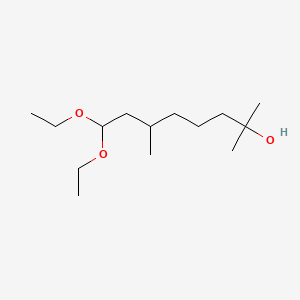
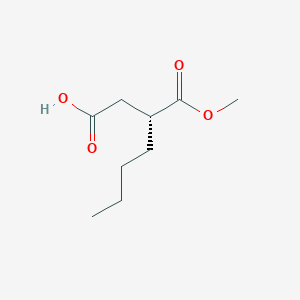
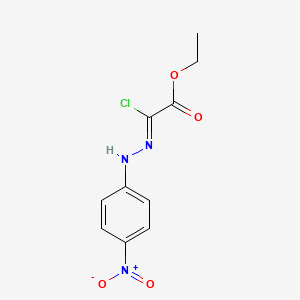
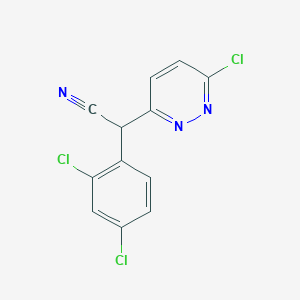

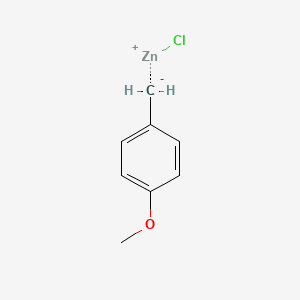

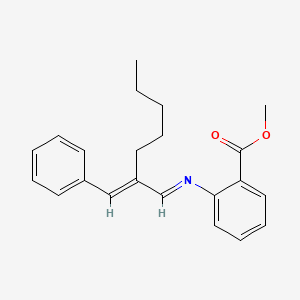
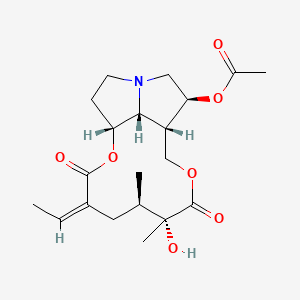
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
